Fragment-Based Drug Discovery for mGlu5 Receptor: In a study focusing on metabotropic glutamate receptor subtype 5 (mGlu5), researchers utilized fragment-based drug discovery methods and identified 2-(5-Fluoropyridin-2-yl)acetonitrile as a key fragment. They incorporated this fragment into larger molecules, leading to the development of HTL14242, a potent and selective mGlu5 negative allosteric modulator [].
Development of TYK2 JH2 Inhibitor: Researchers investigated the development of TYK2 JH2 (pseudokinase domain) inhibitors. They synthesized a series of compounds containing the 2-(5-Fluoropyridin-2-yl)acetonitrile moiety, ultimately leading to potent and selective molecules like 47 and 48. These compounds exhibited robust inhibition of IL-23 and IFNα signaling, highlighting the potential of this scaffold in targeting TYK2 [].
Synthesis of Orexin Receptor Antagonists: Researchers explored 2-(5-Fluoropyridin-2-yl)acetonitrile in their efforts to develop orexin receptor antagonists. They incorporated this fragment into various cyclopropanecarboxamide derivatives, resulting in the identification of E2006, a potent and efficacious oral orexin receptor antagonist [].
Development of P2X7 Receptor Antagonist: 2-(5-Fluoropyridin-2-yl)acetonitrile served as a key building block in the synthesis of P2X7 receptor antagonists. Through optimization of a series of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine derivatives containing this fragment, researchers discovered JNJ 54166060, a potent P2X7 antagonist with promising pharmacological properties [].
Neurological Disorders: Research utilizing 2-(5-Fluoropyridin-2-yl)acetonitrile has contributed to developing potential treatments for various neurological disorders. For example, its incorporation into mGlu5 negative allosteric modulators shows promise for treating anxiety, depression, and Fragile X syndrome [, ]. Similarly, its use in developing orexin receptor antagonists holds potential for treating insomnia and other sleep-wake cycle disorders [, ].
Inflammatory Disorders: The development of TYK2 JH2 inhibitors incorporating 2-(5-Fluoropyridin-2-yl)acetonitrile signifies its potential in addressing inflammatory disorders. These inhibitors demonstrated efficacy in preclinical models of inflammatory bowel disease and other inflammatory conditions [].
Pain Management: The use of 2-(5-Fluoropyridin-2-yl)acetonitrile in the synthesis of P2X7 receptor antagonists suggests its potential for developing novel pain management therapies. P2X7 receptors are involved in inflammatory and neuropathic pain, and their antagonists show promise in preclinical models of these conditions [].
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5